molecular formula C22H28N4O B4065833 6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B4065833
M. Wt: 364.5 g/mol
InChI Key: ODARKJMXFBSZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a pyrano[3,4-c]pyridine derivative featuring a carbonitrile group at position 5, dimethyl substituents at position 3, a phenyl group at position 8, and a dimethylamino-propylamino moiety at position 5. Its synthesis likely involves multi-component reactions (MCRs), as seen in analogous pyrano derivatives .

Properties

IUPAC Name

6-[3-(dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-22(2)13-17-18(14-23)21(24-11-8-12-26(3)4)25-20(19(17)15-27-22)16-9-6-5-7-10-16/h5-7,9-10H,8,11-13,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODARKJMXFBSZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)NCCCN(C)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324848
Record name 6-[3-(dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371959-62-5
Record name 6-[3-(dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Position 8 : The phenyl group in the target compound may facilitate π-π stacking interactions in biological targets, contrasting with the isopropyl group in (steric bulk) or heterocyclic substituents in (polar interactions).
  • Core Heterocycle: Pyrano[3,4-c]pyridine derivatives (target, ) differ from pyrano[2,3-c]pyrazole analogs (e.g., ) in electronic distribution and ring strain, impacting reactivity and bioactivity.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The nitrile group (C≡N) in the target compound is expected to show a stretching vibration near 2200 cm⁻¹, consistent with analogs in .
  • Solubility: The dimethylamino-propylamino group enhances water solubility compared to chloro or thioxo derivatives .
  • Melting Points: Pyrano derivatives with polar substituents (e.g., hydroxyl or amino groups) typically exhibit higher melting points (>200°C), as seen in .

Theoretical and Computational Insights

  • Molecular Dynamics: Substituents like phenyl and dimethylamino groups could influence binding affinity in enzyme pockets, as modeled in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.